1-(2-Amino-ethyl)-azetidine-2-carboxylic acid methyl ester dihydrochloride
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Overview
Description
1-(2-Amino-ethyl)-azetidine-2-carboxylic acid methyl ester dihydrochloride is a chemical compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their unique structural and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-ethyl)-azetidine-2-carboxylic acid methyl ester dihydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminoethylamine with methyl 2-bromoacetate under basic conditions to form the azetidine ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-ethyl)-azetidine-2-carboxylic acid methyl ester dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and ester groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted azetidines.
Scientific Research Applications
1-(2-Amino-ethyl)-azetidine-2-carboxylic acid methyl ester dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Amino-ethyl)-azetidine-2-carboxylic acid methyl ester dihydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with proteins and other biomolecules, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: A non-protein amino acid with a similar azetidine ring structure.
Thiazolidine derivatives: Five-membered heterocycles containing sulfur and nitrogen, used in various biological applications.
Uniqueness
1-(2-Amino-ethyl)-azetidine-2-carboxylic acid methyl ester dihydrochloride is unique due to its specific functional groups and the presence of the dihydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in applications where these properties are essential.
Properties
IUPAC Name |
methyl 1-(2-aminoethyl)azetidine-2-carboxylate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.2ClH/c1-11-7(10)6-2-4-9(6)5-3-8;;/h6H,2-5,8H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXBJABNJCXSHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN1CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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